Cas no 20818-81-9 (2-hydroxy-2-methylpropanal)

2-Hydroxy-2-methylpropanal is a branched-chain aldehyde with a hydroxyl group at the α-position, characterized by the molecular formula C₄H₈O₂. This compound exhibits reactivity typical of both aldehydes and alcohols, making it a versatile intermediate in organic synthesis. Its structure allows for participation in condensation, oxidation, and nucleophilic addition reactions, facilitating the production of fine chemicals and pharmaceuticals. The presence of the hydroxyl group enhances solubility in polar solvents, improving its utility in aqueous-phase reactions. Additionally, its sterically hindered α-carbon can influence reaction selectivity. Proper handling is required due to its potential sensitivity to air and moisture.
2-hydroxy-2-methylpropanal structure
2-hydroxy-2-methylpropanal structure
Product Name:2-hydroxy-2-methylpropanal
CAS No:20818-81-9
MF:C4H8O2
MW:88.1051216125488
CID:910608
PubChem ID:88703
Update Time:2025-05-30

2-hydroxy-2-methylpropanal Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-2-methylpropionaldehyde
    • 2-hydroxy-2-methylpropanal
    • EN300-1248049
    • HNVAGBIANFAIIL-UHFFFAOYSA-N
    • 2-METHYL-3-BUTEN-2-OL with GC
    • AKOS015382034
    • Hydroxyisobutyraldehyde
    • Q27225276
    • CHEBI:131846
    • EINECS 244-059-2
    • 2-hydroxyisobutyraldehyde
    • DTXSID70174929
    • C21291
    • Propanal, 2-hydroxy-2-methyl-
    • NS00026745
    • 20818-81-9
    • a-Oxyisobutyraldehyd
    • 2-Methyl-2-hydroxypropanal
    • AT39028
    • Inchi: 1S/C4H8O2/c1-4(2,6)3-5/h3,6H,1-2H3
    • InChI Key: HNVAGBIANFAIIL-UHFFFAOYSA-N
    • SMILES: OC(C=O)(C)C

Computed Properties

  • Exact Mass: 88.05244
  • Monoisotopic Mass: 88.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 56.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

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Additional information on 2-hydroxy-2-methylpropanal

2-Hydroxy-2-Methylpropanal (CAS No. 20818-81-9): A Comprehensive Overview

2-Hydroxy-2-methylpropanal, also known as hydroxyacetone or glycerone, is a versatile organic compound with the CAS number 20818-81-9. This compound has garnered significant attention in recent years due to its wide-ranging applications in various industries, including food additives, pharmaceuticals, and specialty chemicals. Its unique chemical structure and functional groups make it a valuable intermediate in numerous synthetic processes. This article delves into the properties, applications, and latest research findings related to 2-hydroxy-2-methylpropanal, providing a comprehensive understanding of its significance in modern chemistry.

The molecular formula of 2-hydroxy-2-methylpropanal is C4H8O2, and its molecular weight is approximately 96.11 g/mol. The compound consists of a three-carbon chain with a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to the second carbon atom. This structure imparts 2-hydroxy-2-methylpropanal with both aldehyde and alcohol functionalities, enabling it to participate in various chemical reactions such as oxidation, reduction, and condensation. The presence of these functional groups also contributes to its distinct physical and chemical properties.

One of the most notable features of 2-hydroxy-2-methylpropanal is its role as a precursor in the synthesis of other valuable compounds. For instance, it can be converted into diacetyl, a popular flavoring agent used in food and beverages, through a simple oxidation process. Additionally, it serves as an intermediate in the production of polyols, which are widely used in the pharmaceutical and cosmetic industries. Recent studies have explored the potential of glycerone as a building block for synthesizing bio-based polymers, offering sustainable alternatives to traditional petroleum-derived materials.

The physical properties of glycerone are equally intriguing. It exists as a colorless liquid with a pleasant odor at room temperature. Its boiling point is around 95°C, making it suitable for use in processes that require moderate thermal stability. The compound is also miscible with water and most organic solvents, enhancing its versatility in various chemical reactions. Its solubility characteristics make it an ideal candidate for use in aqueous solutions, particularly in food and pharmaceutical applications.

From an environmental perspective, glycerone has been studied for its biodegradability and eco-friendly properties. Recent research indicates that it undergoes rapid biodegradation under aerobic conditions, making it an environmentally friendly choice for industrial applications. This aligns with the growing demand for sustainable chemicals that minimize their ecological footprint.

In terms of safety data, glycerone is classified as a non-toxic compound with low acute toxicity levels. However, prolonged exposure to its vapors may cause irritation to the eyes and respiratory system. Proper handling procedures and personal protective equipment are recommended when working with this compound to ensure workplace safety.

Looking ahead, the demand for glycerone is expected to grow due to its increasing use in specialty chemicals and bio-based materials. Researchers are actively exploring innovative synthesis methods to enhance its production efficiency while reducing environmental impact. For instance, recent advancements in enzymatic catalysis have opened new avenues for producing glycerone from renewable feedstocks such as carbohydrates.

In conclusion, glycerone (CAS No. 20818-81-9) stands out as a multifaceted compound with significant potential across various industries. Its unique chemical structure, versatile functional groups, and eco-friendly properties position it as a key player in modern chemistry. As research continues to uncover new applications and sustainable production methods, glycerone will undoubtedly remain at the forefront of chemical innovation.

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